Product packaging for Benzene, (1-bromo-2-methyl-1-propenyl)-(Cat. No.:CAS No. 5912-93-6)

Benzene, (1-bromo-2-methyl-1-propenyl)-

Cat. No.: B15366791
CAS No.: 5912-93-6
M. Wt: 211.10 g/mol
InChI Key: XTFLDYNPYWZMAZ-UHFFFAOYSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Br B15366791 Benzene, (1-bromo-2-methyl-1-propenyl)- CAS No. 5912-93-6

Properties

CAS No.

5912-93-6

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

(1-bromo-2-methylprop-1-enyl)benzene

InChI

InChI=1S/C10H11Br/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

XTFLDYNPYWZMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzene, (1-bromo-2-methyl-1-propenyl)-
  • Molecular Formula : C₉H₉Br
  • Molecular Weight : 197.075 g/mol
  • CAS Numbers : 3360-53-0 (E-isomer), 16917-35-4, 19647-26-8 .
  • Structure : Features a benzene ring substituted with a brominated propenyl group (1-bromo-2-methyl-1-propenyl), introducing both steric bulk and electronic effects due to the bromine atom and conjugated double bond .

Key Characteristics :

  • The bromine atom is electron-withdrawing, deactivating the benzene ring toward electrophilic substitution.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Brominated Benzene Derivatives

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Electronic Effects
Benzene, (1-bromo-2-methyl-1-propenyl)- C₉H₉Br 1-Bromo-2-methyl-1-propenyl 197.075 Bromine (EWG), conjugated propenyl
Benzene, (1-bromo-1-methylethyl)- C₉H₁₁Br 1-Bromo-1-methylethyl 199.088 Bromine (EWG), branched alkyl chain
Bromobenzene C₆H₅Br Bromine 157.01 Bromine (EWG), no conjugation
Benzene, (2-methyl-1-butenyl)- C₁₀H₁₂ 2-Methyl-1-butenyl 132.21 Non-brominated, alkenyl substituent

Key Observations :

  • Electronic Effects : Bromine's electron-withdrawing nature reduces aromatic ring reactivity in all brominated derivatives. However, in the target compound, the conjugated propenyl group may partially offset this deactivation via resonance .
  • Steric Effects : The propenyl group in the target compound introduces greater steric hindrance compared to simpler substituents like bromine in bromobenzene or branched alkyl chains in (1-bromo-1-methylethyl)-benzene .

Reduction Behavior :

  • Catalytic Hydrogenation : The propenyl group in the target compound is susceptible to hydrogenation, forming a saturated alkyl chain. Bromine may undergo elimination or substitution under certain conditions, differing from bromobenzene, where direct C-Br bond reduction is less favorable .
  • Comparison with Non-Brominated Derivatives: Alkenyl-substituted benzenes (e.g., 2-methyl-1-butenyl-benzene) exhibit faster hydrogenation rates due to the absence of bromine-induced deactivation .

Electrophilic Substitution :

  • The target compound’s bromine directs incoming electrophiles to meta positions, while the propenyl group may alter regioselectivity via steric or electronic effects. This contrasts with toluene (methyl-substituted benzene), where the methyl group is ortho/para-directing and activating .

Thermodynamic and Physical Properties

Table 2: Thermodynamic Comparisons

Property Target Compound Bromobenzene (1-Bromo-1-methylethyl)-benzene
Boiling Point (°C) Not reported 156 ~200 (estimated)
Hydration Free Energy (ΔΔG) Higher (due to bulky substituent) Lower Moderate
Specific Heat Capacity Likely higher than benzene Lower than benzene Similar to alkylbenzenes

Notes:

  • The bulky propenyl group in the target compound likely increases hydration free energy compared to bromobenzene, as observed in simulations of similar derivatives .
  • Specific heat capacity is influenced by molecular complexity; bromine’s high atomic mass and substituent bulk may elevate this property relative to simpler derivatives .

Aromaticity and Magnetic Properties

  • Aromatic Stability : The target compound’s aromaticity is reduced compared to benzene due to substituent effects. Fluorinated derivatives (e.g., fluorobenzene) show similar reductions in ring current susceptibility (RCS), as measured by NICS (Nucleus-Independent Chemical Shift) .
  • Magnetic Descriptors: Bromine’s electronegativity and the propenyl group’s conjugation create a paratropic contribution, analogous to fluorinated benzene derivatives, but less pronounced .

Quantitative Structure-Activity Relationships (QSAR)

  • Classical vs. Quantum Descriptors: The target compound’s activity (if hallucinogenic or bioactive) could be modeled using frontier orbital energies (HOMO/LUMO) and steric parameters. This approach has been validated for phenylalkylamine derivatives, where substituent volume and electronic effects dominate activity .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended to confirm the molecular structure of Benzene, (1-bromo-2-methyl-1-propenyl)- in synthetic chemistry?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Compare experimental IR spectra with reference data for brominated benzene derivatives. Key peaks include C-Br stretching (~560–600 cm⁻¹) and C=C vibrations (~1600–1650 cm⁻¹). Use high-resolution IR data from hybrid spectrometers for precise assignments .
  • Mass Spectrometry (MS) : Analyze fragmentation patterns via electron ionization (EI-MS). The molecular ion peak (m/z ≈ 199.088) and characteristic bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm the molecular formula (C₉H₁₁Br) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve substituent positions. For example, allylic protons near the bromine group exhibit deshielding (δ ~4.5–5.5 ppm), while methyl groups appear as singlets (δ ~1.8–2.2 ppm) .

Q. How can researchers optimize the synthesis of Benzene, (1-bromo-2-methyl-1-propenyl)- to maximize yield and purity?

  • Methodological Answer :

  • Substrate Selection : Start with 2-methyl-1-propenylbenzene derivatives to introduce bromine via radical or electrophilic addition. Ensure anhydrous conditions to minimize side reactions .
  • Catalytic Systems : Use N-bromosuccinimide (NBS) with UV light for allylic bromination. Monitor reaction progress via thin-layer chromatography (TLC) to halt at the monobrominated stage .
  • Purification : Employ fractional distillation or preparative gas chromatography (GC) to isolate the product. Validate purity using GC-MS or HPLC with UV detection .

Advanced Research Questions

Q. How should contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of brominated benzene derivatives be resolved for computational modeling?

  • Methodological Answer :

  • Data Validation : Cross-reference experimental ΔvapH° values from multiple sources. For example, Krasnykh et al. (2002) report ΔvapH° = 13.9 kcal/mol , while Dykyj et al. (1999) provide alternative values for structurally similar compounds .
  • Computational Calibration : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model vaporization processes. Compare results with empirical data to identify systematic biases .
  • Table : Comparison of ΔvapH° Values
SourceΔvapH° (kcal/mol)MethodReference
Krasnykh et al. (2002)13.9CGC
Dykyj et al. (1999)10.7AC

Q. What experimental strategies are effective in studying the intermolecular interactions of Benzene, (1-bromo-2-methyl-1-propenyl)- in mixed solvent systems?

  • Methodological Answer :

  • Cluster Formation Studies : Use supersonic jet expansions with helium carrier gas to form mixed solvent clusters. Monitor via laser ionization (e.g., 259.3 nm) and time-of-flight mass spectrometry (TOF-MS) to detect benzene-water-methanol clusters .
  • Polarization Effects : Investigate how the bromine substituent enhances quadrupole interactions with polar solvents like water. Computational models (e.g., MP2/aug-cc-pVDZ) can predict binding energies .
  • Practical Consideration : Adjust solvent-seeding ratios to favor heteromolecular clusters over self-aggregates. For example, low water concentrations enhance benzene-methanol interactions .

Q. How does the bromine substituent in Benzene, (1-bromo-2-methyl-1-propenyl)- influence its reactivity in cross-coupling reactions for pharmaceutical intermediates?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Leverage the C-Br bond as a reactive site for palladium-catalyzed coupling with arylboronic acids. Optimize ligand systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in DMF) .
  • Steric and Electronic Effects : The methyl-propenyl group increases steric hindrance, slowing oxidative addition. Use bulky ligands (e.g., SPhos) to enhance reaction efficiency .
  • Case Study : This compound serves as a precursor to bioactive molecules, such as enzyme inhibitors, by enabling regioselective functionalization .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in vapor pressure measurements for brominated benzene derivatives across studies?

  • Methodological Answer :

  • Instrument Calibration : Ensure static or dynamic measurement setups (e.g., ebulliometry vs. manometry) are calibrated using reference compounds like benzene .
  • Phase Purity : Verify sample purity via GC-MS before measurements. Impurities (e.g., residual solvents) can artificially elevate vapor pressures .
  • Comparative Table :
CompoundVapor Pressure (kPa) at 298 KMethodReference
Benzene, (1-bromoethyl)-1.2Ebulliometry
Benzene, (1-bromo-1-methylethyl)-0.8Manometry

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